molecular formula C24H27O4P B12700174 Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester CAS No. 86864-92-8

Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester

Katalognummer: B12700174
CAS-Nummer: 86864-92-8
Molekulargewicht: 410.4 g/mol
InChI-Schlüssel: HXJLUDOGBZZEFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester is a chemical compound with the molecular formula C24H27O4P. It is known for its unique structure, which includes two 2,6-dimethylphenyl groups and one 2,4-dimethylphenyl group esterified with phosphoric acid. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester typically involves the esterification of phosphoric acid with 2,4-dimethylphenol and 2,6-dimethylphenol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous process where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can lead to the formation of different phosphine compounds.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce various phosphine compounds.

Wissenschaftliche Forschungsanwendungen

Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester involves its interaction with specific molecular targets. The ester groups can participate in various chemical reactions, leading to the formation of active intermediates. These intermediates can interact with biological molecules, influencing biochemical pathways and cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Phosphoric acid, bis(2,6-dimethylphenyl) 4-methylphenyl ester
  • Phosphoric acid, bis(2,4-dimethylphenyl) phenyl ester
  • Phosphoric acid, bis(2,6-dimethylphenyl) phenyl ester

Uniqueness

Phosphoric acid, 2,4-dimethylphenyl bis(2,6-dimethylphenyl) ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

86864-92-8

Molekularformel

C24H27O4P

Molekulargewicht

410.4 g/mol

IUPAC-Name

(2,4-dimethylphenyl) bis(2,6-dimethylphenyl) phosphate

InChI

InChI=1S/C24H27O4P/c1-16-13-14-22(21(6)15-16)26-29(25,27-23-17(2)9-7-10-18(23)3)28-24-19(4)11-8-12-20(24)5/h7-15H,1-6H3

InChI-Schlüssel

HXJLUDOGBZZEFW-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OP(=O)(OC2=C(C=CC=C2C)C)OC3=C(C=CC=C3C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.